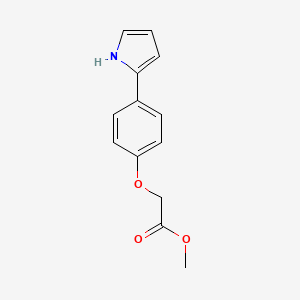
RH 795
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RH 795 is a fast-responding potentiometric probe primarily used for functional imaging of neurons . It is a styryl dye that is spectrally similar to RH414, but exhibits different physiological effects during staining . For instance, RH414 causes arterial constriction during cortex staining, while RH795 does not .
Physical And Chemical Properties Analysis
RH 795 is an orange-red solid that is soluble in water . It has an excitation/emission wavelength of 530/712 nm in methanol . In cell membranes, the spectra of styryl dyes like RH 795 are typically blue-shifted by as much as 20 nm for absorption or excitation and 80 nm for emission .Wissenschaftliche Forschungsanwendungen
Biofield Therapies and Reconnective Healing (RH)
Rice Husk (RH) and Rice Husk Ash (RHA) in Ceramics and Battery Applications
Rice husk (RH) and rice husk ash (RHA) are by-products of rice milling, rich in amorphous silica, and have been used in various fields including the manufacture of ceramics and battery materials. RHA, in particular, is a valuable alternative to conventional silica sources for producing value-added ceramics due to its high silica content. The amorphous silica derived from RH/RHA is critical for manufacturing different silicates, zeolites, catalysts, nanocomposite, cement, and other materials. Silica nanomaterials produced from RH have been used in lithium-ion battery (LIB) applications, showing promising results when integrated into 3D conductive matrices like carbon nanotubes (CNTs) (Hossain, Mathur, & Roy, 2018); (Shen, 2017).
Rice Husk in Sustainable Management and Industrial Applications
RH has been focused on as an abundant agro-based residue in sustainable management and various industrial applications. It has shown potential in construction, energy production, water purification, and soil stabilization. Silica being the dominant content in RH and RHA has attracted interest among researchers to develop high-strength composite materials, porous nanomaterials, renewable energy precursors, and soil stabilizing biochars. Utilization of RH in composite materials as an alternative in building and construction is promising due to its lightweight, low cost, and environmentally friendly nature. However, further research on physical and chemical treatment to improve fiber-polymer interaction is needed (Geethakarthi, 2021); (Arjmandi, Hassan, Majeed, & Zakaria, 2015).
Rhodium (Rh) in Hydrogen Production and Catalysis
Rhodium (Rh) has been used as a catalyst for hydrogen production through ethanol reforming. It has shown promising results due to its activity and selectivity towards the main product of methanation, making it reliable for industrial applications. Supported and modified Rh-based catalysts have demonstrated acceptable performance at low temperatures, especially in COx hydrogenation to methane (Ni, Leung, & Leung, 2007); (Sharifian & Asasian-Kolur, 2020).
Eigenschaften
CAS-Nummer |
172807-13-5 |
|---|---|
Produktname |
RH 795 |
Molekularformel |
C26H39Br2N3O2 |
Molekulargewicht |
585.42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





